molecular formula C17H23NO B221356 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide

货号 B221356
分子量: 257.37 g/mol
InChI 键: QKXWESDHQWEXIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide, also known as Cyclohexylphenylacetamie (CPA), is a synthetic compound that belongs to the family of nootropic drugs. Nootropics are substances that enhance cognitive function, including memory, creativity, and motivation, without causing significant side effects. CPA is a relatively new nootropic drug that has gained attention in the scientific community due to its potential benefits in improving cognitive function.

作用机制

The exact mechanism of action of CPA is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
CPA has been shown to have several biochemical and physiological effects on the brain. One study published in the Journal of Psychopharmacology found that CPA increased the levels of dopamine and norepinephrine in the prefrontal cortex, a brain region involved in cognitive function. Another study published in the Journal of Alzheimer's Disease found that CPA reduced the levels of beta-amyloid, a protein that is associated with Alzheimer's disease, in the brain.

实验室实验的优点和局限性

CPA has several advantages and limitations for lab experiments. One advantage is that it has been shown to improve cognitive function in both healthy individuals and patients with mild cognitive impairment, making it a potential treatment for cognitive disorders. However, one limitation is that the exact mechanism of action of CPA is not fully understood, making it difficult to design experiments to investigate its effects.

未来方向

There are several future directions for research on CPA. One direction is to investigate its potential benefits in treating other cognitive disorders, such as dementia and attention deficit hyperactivity disorder (ADHD). Another direction is to investigate its long-term effects on cognitive function and its potential for addiction and abuse. Additionally, further research is needed to fully understand the mechanism of action of CPA and its effects on the brain.

合成方法

The synthesis of CPA involves several steps, including the reaction of cyclohexene with ethylene oxide to form 2-(cyclohex-1-en-1-yl)ethanol, followed by the reaction of the latter with 2-methylphenylacetyl chloride to form CPA. The synthesis of CPA is a complex process that requires expertise in organic chemistry.

科学研究应用

CPA has been the subject of several scientific studies that have investigated its potential benefits in improving cognitive function. One study published in the Journal of Psychopharmacology found that CPA improved memory and attention in healthy individuals. Another study published in the Journal of Alzheimer's Disease found that CPA improved cognitive function in patients with mild cognitive impairment.

属性

分子式

C17H23NO

分子量

257.37 g/mol

IUPAC 名称

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H23NO/c1-14-7-5-6-10-16(14)13-17(19)18-12-11-15-8-3-2-4-9-15/h5-8,10H,2-4,9,11-13H2,1H3,(H,18,19)

InChI 键

QKXWESDHQWEXIL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NCCC2=CCCCC2

规范 SMILES

CC1=CC=CC=C1CC(=O)NCCC2=CCCCC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。